
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with 4-bromo-1,2,3-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted triazoles, oxidized carboxylic acids, and reduced alcohol derivatives.
Scientific Research Applications
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar structure but with different substitution patterns.
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Lacking the bromine atom.
Uniqueness
The presence of the bromine atom at the 4th position enhances its ability to participate in substitution reactions, while the carboxylic acid group at the 5th position provides opportunities for further functionalization .
Properties
Molecular Formula |
C5H6BrN3O2 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-bromo-3-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-9-3(5(10)11)4(6)7-8-9/h2H2,1H3,(H,10,11) |
InChI Key |
NVXRGXCJNMOCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13247347.png)
![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)

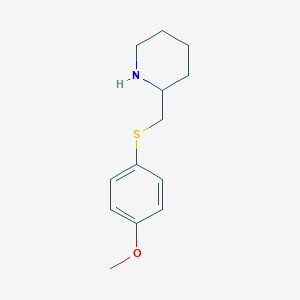
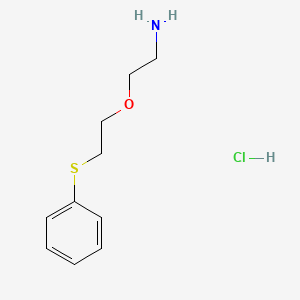
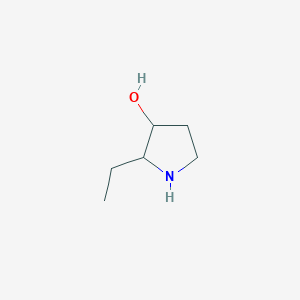
![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)

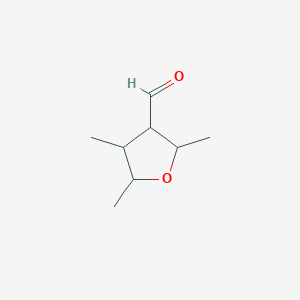
![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)
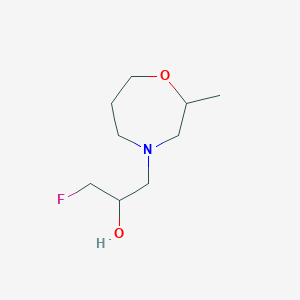
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
